- Benzo[a]pyrano[3,2-h]acridin-7-one derivatives, structurally related to acronycine, processes for their preparation, and pharmaceutical compositions for treatment of cancer, European Patent Organization, , ,

Cas no 947-62-6 (2-Methoxy-1-naphthoic acid)

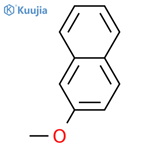

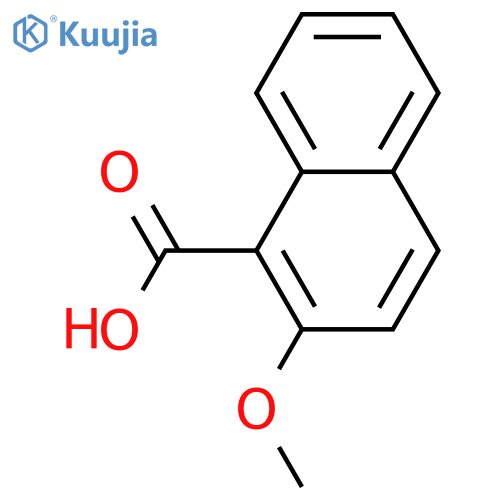

2-Methoxy-1-naphthoic acid structure

Nome del prodotto:2-Methoxy-1-naphthoic acid

2-Methoxy-1-naphthoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Naphthalenecarboxylicacid, 2-methoxy-

- 2-Methoxy-1-naphthoic Acid

- 2-methoxynaphthalene-1-carboxylic acid

- 1-Naphthoic acid,2-methoxy

- 2-Methoxy-[1]naphthoesaeure

- 2-methoxy-1-naphthalenecarboxylic acid

- 2-methoxy-naphthalene-1-carboxylic acid

- 2-Methoxynaphthoic acid

- OSTYZAHQVPMQHI-UHFFFAOYSA-N

- 1-Naphthalenecarboxylic acid, 2-methoxy-

- 1-Naphthoic acid, 2-methoxy-

- 2-methoxy-1-naphtoic acid

- 2-Methoxy-1-naphthoic acid #

- BBL035831

- STL432180

- 1-Naphthoic acid, 2-methoxy- (6CI, 7CI, 8CI)

- 2-Methoxy-1-naphthalenecarboxylic acid (ACI)

- 2-Methoxy-1-naphthoic acid

-

- MDL: MFCD00021532

- Inchi: 1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)

- Chiave InChI: OSTYZAHQVPMQHI-UHFFFAOYSA-N

- Sorrisi: O=C(C1C2C(=CC=CC=2)C=CC=1OC)O

Proprietà calcolate

- Massa esatta: 202.06300

- Massa monoisotopica: 202.062994

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 15

- Conta legami ruotabili: 2

- Complessità: 239

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 2.7

- Superficie polare topologica: 46.5

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.263

- Punto di fusione: 177-180 °C (lit.)

- Punto di ebollizione: 390.2°Cat760mmHg

- Punto di infiammabilità: 156.5°C

- Indice di rifrazione: 1.64

- PSA: 46.53000

- LogP: 2.54660

- Solubilità: Non determinato

2-Methoxy-1-naphthoic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26; S36

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

2-Methoxy-1-naphthoic acid Dati doganali

- CODICE SA:2918990090

- Dati doganali:

Codice doganale cinese:

2918990090Panoramica:

2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-Methoxy-1-naphthoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | M331363-1000mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 1g |

$98.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D767828-5g |

2-methoxy-1-naphthoic acid |

947-62-6 | 98.0% | 5g |

$150 | 2024-06-07 | |

| TRC | M331363-100mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 100mg |

$64.00 | 2023-05-17 | ||

| TRC | M331363-250mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 250mg |

$75.00 | 2023-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863375-5g |

2-Methoxy-1-naphthoic Acid |

947-62-6 | ≥98%(GC)(T) | 5g |

619.20 | 2021-05-17 | |

| Alichem | A219001409-1g |

2-Methoxynaphthalene-1-carboxylic acid |

947-62-6 | 98% | 1g |

$1836.65 | 2023-08-31 | |

| TRC | M331363-500mg |

2-Methoxy-1-naphthoic acid |

947-62-6 | 500mg |

$87.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158598-1g |

2-Methoxy-1-naphthoic acid |

947-62-6 | 95% | 1g |

¥226.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OL453-1g |

2-Methoxy-1-naphthoic acid |

947-62-6 | 98.0%(GC&T) | 1g |

¥370.0 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 528382-1G |

2-Methoxy-1-naphthoic acid |

947-62-6 | 98% | 1G |

¥1063.17 | 2022-02-24 |

2-Methoxy-1-naphthoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitution, Journal of Organic Chemistry, 1984, 49(25), 4930-43

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; rt; 8 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrogen peroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of piperazine derivatives for treatment mental and nervous system diseases, China, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Preparation of peptidyl pyrrolidine inhibitors of IAP proteins, World Intellectual Property Organization, , ,

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Barriers to rotation about the chiral axis of tertiary aromatic amides, Tetrahedron, 1998, 54(43), 13277-13294

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Birch reduction of 2-methoxy-1-naphthoic acids, Australian Journal of Chemistry, 1975, 28(9), 2095-7

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of 5-bromo-2-methoxy-6-alkyl benzoic acids as intermediates for agricultural fungicides, United States, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 °C; 3 h, 50 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 16 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 1

Riferimento

- Practical Role of Racemization Rates in Deracemization Kinetics and Process Productivities, Crystal Growth & Design, 2018, 18(11), 6417-6420

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Regiospecific synthesis of polysubstituted naphthalenes via oxazoline-mediated nucleophilic aromatic substitutions and additions, Journal of the American Chemical Society, 1992, 114(3), 1010-15

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 12 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Riferimento

- Application of [4+2] cycloaddition reaction of tetrazine with cyclooctyne in the construction of pyridazine structure with axial chirality, Youji Huaxue, 2018, 38(5), 1138-1146

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Preparation of fungicides for control of take-all disease of plants., European Patent Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: 1,2-Bis(1-ethylpropyl)benzene ; 3 h, 3 - 6 °C; 1 h, rt

1.2 -

1.2 -

Riferimento

- Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Directly Prepared Room-Temperature-Stable Dilithioarenes, Organic Letters, 2012, 14(22), 5680-5683

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; reflux

Riferimento

- Preparation of fungicidal 2-methoxybenzophenones, European Patent Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 12 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Riferimento

- Decarbonylative Halogenation by a Vanadium Complex, Inorganic Chemistry, 2013, 52(6), 2927-2932

Synthetic Routes 20

Condizioni di reazione

Riferimento

- Preparation of heterocyclyl- and naphthalenecarboxamide agrochemical fungicides, Canada, , ,

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Carbon dioxide , Triphenylphosphine , Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

Riferimento

- Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxide, Chemistry Letters, 1986, (2), 169-72

2-Methoxy-1-naphthoic acid Raw materials

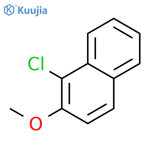

- 1-Chloro-2-methoxynaphthalene

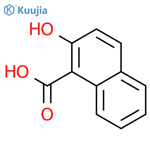

- 2-Hydroxy-1-naphthoic acid

- Methyl 2-methoxy-1-naphthoate

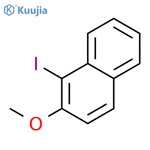

- 1-Iodo-2-methoxynaphthalene

- propanedioic acid

- 2-Methoxy-1-naphthaldehyde

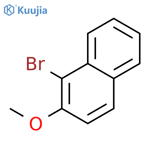

- 1-Bromo-2-methoxy-naphthalene

- 2-Methoxynaphthalene

2-Methoxy-1-naphthoic acid Preparation Products

2-Methoxy-1-naphthoic acid Letteratura correlata

-

1. Between a reactant rock and a solvent hard place – molecular corrals guide aromatic substitutionsYan-Mei Chen,Gregory Adam Chass,De-Cai Fang Phys. Chem. Chem. Phys. 2014 16 1078

-

2. VII.—Investigations on the dependence of rotatory power on chemical constitution. Part XI. The co-ordination of the rotatory powers (a) of menthyl compounds, (b) of the menthones, and (c) of the borneolsJoseph Kenyon,Robert Howson Pickard J. Chem. Soc. Trans. 1915 107 35

-

W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319

-

W. F. Short,H. Stromberg,A. E. Wiles J. Chem. Soc. 1936 319

-

5. NoteFrank L Warren,Munir Gindy,Fawzy Ghali Baddar J. Chem. Soc. 1941 687

947-62-6 (2-Methoxy-1-naphthoic acid) Prodotti correlati

- 134-11-2(2-Ethoxybenzoic acid)

- 1466-76-8(2,6-Dimethoxybenzoic acid)

- 2283-08-1(2-Hydroxy-1-naphthoic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 2237-36-7(4-Methoxysalicylic acid)

- 2785-98-0(2,5-Dimethoxybenzoic acid)

- 570-02-5(2,4,6-Trimethoxybenzoic acid)

- 579-75-9(2-Methoxybenzoic acid)

- 2612-02-4(5-Methoxysalicylic acid)

- 529-75-9(2-Methoxybenzoic acid)

Fornitori consigliati

atkchemica

(CAS:947-62-6)2-Methoxy-1-naphthoic acid

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta